9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane
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Overview
Description
9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane: is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. Its IUPAC name is tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures .
Biology: In biological research, it can be used as a ligand in the study of enzyme mechanisms or as a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with target molecules .
Comparison with Similar Compounds
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: This compound has an oxygen atom in place of one of the nitrogen atoms, which can alter its reactivity and biological activity.
3,7-Diazabicyclo[3.3.1]nonane: This compound lacks the Boc protection and the ketone group, making it less stable but more reactive in certain conditions.
Uniqueness: The presence of the Boc group in 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane provides stability and allows for selective deprotection under acidic conditions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-10(15)5-9(14)7-13-6-8/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
DZHBRYMTWQXFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CNC2 |
Origin of Product |
United States |
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